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Introduction
The nuclear envelope (NE) is a highly regulated barrier that defines the eukaryotic cell,

separating the cytoplasm from the nuclear interior. The selective passage of molecules across

this barrier is orchestrated by the nuclear pore complex (NPC), a sophisticated assembly of

proteins known as nucleoporins (Nups). Among these, the 58-kilodalton nucleoporin, Nup58

(also known as NPA58 in rats), plays a critical role in the architecture and function of the NPC's

central transport channel. This technical guide provides an in-depth exploration of Nup58's

localization, its interactions within the NPC, and the experimental methodologies used to

elucidate its function, offering a valuable resource for researchers in cell biology and drug

development targeting nucleocytoplasmic transport.

Data Presentation: Quantitative Analysis of Nup58
Quantitative studies have been crucial in understanding the stoichiometry and organization of

the NPC. The following tables summarize key quantitative data regarding Nup58.
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Parameter Value Organism/Cell Line Reference(s)

Copy Number per

NPC
~48 Human (HeLa) [1]

Subcomplex
Nup62 complex (with

Nup54 & Nup62)
Mammalian [2][3]

Stoichiometry in

Nup62 complex

1:1:1

(Nup58:Nup54:Nup62

)

Rattus norvegicus [4]

Alternative

Stoichiometry

Reported

4:2:1

(Nup62:Nup54:Nup58

)

Mammalian [4]

Table 1: Quantitative Profile of Nup58 in the Nuclear Pore Complex. This table provides a

summary of the estimated number of Nup58 molecules per individual nuclear pore complex

and its stoichiometric relationship within the Nup62 subcomplex.

Localization of Nup58 at the Nuclear Envelope
Nup58 is an integral component of the central channel of the NPC, contributing to the selective

barrier for nucleocytoplasmic transport. In interphase cells, Nup58 is distinctly localized to the

nuclear rim, a characteristic pattern for NPC proteins[5][6]. It is situated on the cytoplasmic face

of the NE and is in close association with the nuclear pores[7]. During mitosis in higher

eukaryotes, when the nuclear envelope breaks down, Nup58 disperses throughout the

cytoplasm. It then re-localizes to the reforming nuclear envelope in early telophase, a process

that coincides with the recruitment of other core NPC components[5][7].

The Nup62 Subcomplex: Nup58's Immediate
Neighborhood
Nup58 does not function in isolation but as part of the stable Nup62 subcomplex, which also

includes Nup62 and Nup54[2][4][8]. This trimeric complex is a fundamental building block of the

NPC's central channel. The interactions within this complex are mediated by predicted coiled-

coil domains in each of the constituent proteins[4]. Nup54 appears to be central to the complex,
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with distinct domains binding to Nup62 and Nup58[4]. This intricate arrangement forms a

dynamic and flexible gate that interacts with transport receptors to facilitate the passage of

cargo.

Role in Nucleocytoplasmic Transport
The central channel of the NPC, where Nup58 resides, is the site of active transport. The

phenylalanine-glycine (FG) repeats present in Nup58 and other FG-Nups form a selective

permeability barrier. This barrier restricts the passive diffusion of large molecules while allowing

the passage of transport receptor-cargo complexes. Nup58, as part of the Nup62 complex, is

directly involved in the translocation of proteins and RNA across the nuclear envelope[9][10].

Experimental Protocols
Immunofluorescence Staining for Nup58 Localization
This protocol describes a general method for the visualization of Nup58 at the nuclear

envelope in cultured mammalian cells.

Materials:

Mammalian cells grown on sterile glass coverslips

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared

Permeabilization solution: 0.1% Triton X-100 in PBS

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

Primary antibody: Rabbit anti-Nup58 antibody

Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium
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Procedure:

Cell Culture: Seed mammalian cells on sterile glass coverslips in a petri dish and culture to

the desired confluency (typically 50-70%).

Washing: Gently wash the cells twice with PBS to remove the culture medium.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at

room temperature. This step is crucial for allowing the antibodies to access intracellular

epitopes.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the primary anti-Nup58 antibody in the blocking solution

according to the manufacturer's instructions. Incubate the coverslips with the diluted primary

antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound

primary antibody.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the

blocking solution. Incubate the coverslips with the diluted secondary antibody for 1 hour at

room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to

stain the nuclei.

Washing: Wash the cells a final two times with PBS.
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Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the localization of Nup58 using a fluorescence or confocal microscope.

Nup58 should appear as a punctate staining pattern at the nuclear rim.

Co-immunoprecipitation to Study Nup58 Interactions
This protocol outlines the steps to investigate the interaction of Nup58 with other proteins, such

as Nup54 and Nup62.

Materials:

Cultured cells expressing the proteins of interest

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Primary antibody against the "bait" protein (e.g., anti-Nup54)

Protein A/G-agarose beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Antibodies for Western blotting (e.g., anti-Nup58, anti-Nup54)

Procedure:

Cell Lysis: Lyse the cultured cells with a suitable lysis buffer to release the protein

complexes.

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific

binding.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the

bait protein (e.g., anti-Nup54) to form antibody-antigen complexes.

Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate to

capture the antibody-antigen complexes.
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Washing: Wash the beads several times with wash buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads using an elution buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a

membrane, and probe with antibodies against the expected interacting partners (e.g., anti-

Nup58) to confirm the interaction.

Signaling Pathways and Logical Relationships
The Ran GTPase Cycle: Regulating Nucleocytoplasmic
Transport
The directionality and efficiency of transport through the NPC are regulated by the Ran

GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP (high in the

nucleus) and RanGDP (high in the cytoplasm). While no signaling pathway has been identified

to directly regulate the localization of Nup58 itself, the Ran cycle is fundamental to the transport

processes that Nup58 facilitates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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